molecular formula C19H12ClF4N3OS B11387825 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11387825
M. Wt: 441.8 g/mol
InChI Key: ZGSHVHGVQQMKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with chloro, fluorobenzyl, sulfanyl, and trifluoromethylphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Substituents: The chloro, fluorobenzyl, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be added using thionyl chloride, while the fluorobenzyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves coupling the substituted pyrimidine with the carboxamide group using reagents like carbodiimides to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Uniqueness

5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H12ClF4N3OS

Molecular Weight

441.8 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H12ClF4N3OS/c20-15-9-25-18(29-10-11-4-6-13(21)7-5-11)27-16(15)17(28)26-14-3-1-2-12(8-14)19(22,23)24/h1-9H,10H2,(H,26,28)

InChI Key

ZGSHVHGVQQMKFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.